molecular formula C17H10N2O6 B15014352 Naphthalen-2-yl 3,5-dinitrobenzoate CAS No. 93261-40-6

Naphthalen-2-yl 3,5-dinitrobenzoate

Cat. No.: B15014352
CAS No.: 93261-40-6
M. Wt: 338.27 g/mol
InChI Key: GTURDWLFGLJWBT-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 3,5-dinitrobenzoate is a chemical compound that has garnered attention in recent years due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is a derivative of naphthalene and benzoic acid, characterized by the presence of nitro groups at the 3 and 5 positions of the benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with naphthalen-2-ol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is conducted under reflux conditions in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Reduction: The major products would be naphthalen-2-yl 3,5-diaminobenzoate.

    Substitution: Depending on the substituents introduced, various halogenated or alkylated derivatives of this compound can be formed.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of naphthalen-2-yl 3,5-dinitrobenzoate involves the inhibition of acetylcholinesterase, which leads to increased levels of acetylcholine in the brain. This is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of acetylcholine . Additionally, the compound has been shown to modulate oxidative stress pathways, including the Nrf2 and NF-κB pathways, which play crucial roles in cellular responses to oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl benzoate: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.

    3,5-Dinitrobenzoic acid: While it shares the nitrobenzoate moiety, it does not have the naphthalene group, leading to different applications and properties.

    Naphthalen-2-yl 4-nitrobenzoate: Similar structure but with only one nitro group, which affects its chemical and biological behavior.

Uniqueness

Naphthalen-2-yl 3,5-dinitrobenzoate is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and biological activity. The dual nitro groups enhance its potential as an acetylcholinesterase inhibitor and its ability to modulate oxidative stress pathways, making it a promising candidate for further research in medicinal chemistry and pharmacology .

Properties

CAS No.

93261-40-6

Molecular Formula

C17H10N2O6

Molecular Weight

338.27 g/mol

IUPAC Name

naphthalen-2-yl 3,5-dinitrobenzoate

InChI

InChI=1S/C17H10N2O6/c20-17(13-7-14(18(21)22)10-15(8-13)19(23)24)25-16-6-5-11-3-1-2-4-12(11)9-16/h1-10H

InChI Key

GTURDWLFGLJWBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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